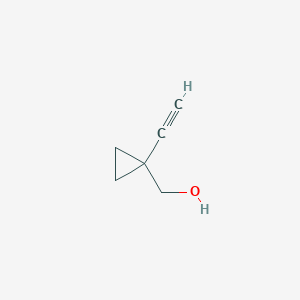

(1-Ethynylcyclopropyl)methanol

描述

Significance of Cyclopropyl (B3062369) and Ethynyl (B1212043) Moieties in Organic Chemistry

The cyclopropyl group, a three-membered carbon ring, is of significant interest in organic and medicinal chemistry. Its inherent ring strain, approximately 27 kcal/mol, imparts unique reactivity. This strain results in shorter and stronger carbon-hydrogen bonds, which can lead to increased metabolic stability in drug candidates by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The cyclopropyl ring can also introduce conformational constraints in molecules, which is a desirable feature in drug design. hyphadiscovery.com

Overview of Research Trajectories for (1-Ethynylcyclopropyl)methanol

Research involving this compound and its derivatives primarily focuses on their application as intermediates in the synthesis of more complex molecules, particularly those with potential biological activity. The compound's bifunctionality allows for a diverse range of chemical modifications at both the alcohol and the alkyne.

One major research trajectory involves leveraging the reactivity of the ethynyl group through reactions like the Sonogashira cross-coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide variety of substituted cyclopropane (B1198618) derivatives. doi.org Another key reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient formation of triazole-linked structures.

The hydroxyl group of this compound can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution to introduce other functional groups like halides or esters.

Furthermore, the strained cyclopropyl ring itself can be a site of reactivity. Under certain conditions, such as acid catalysis, the ring can undergo opening reactions to form allylic alcohols or other rearranged products. This reactivity adds another dimension to the synthetic utility of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 871476-77-6 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-ethynylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNDCPWWVJPXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynylcyclopropyl Methanol and Its Derivatives

Cyclopropanation Strategies for Precursor Synthesis

Cyclopropanation of a pre-existing double bond is a common and effective method for the synthesis of the cyclopropane (B1198618) ring. This typically involves the reaction of an alkene with a carbene or a carbenoid species. The choice of catalyst and reagents plays a crucial role in the efficiency and stereoselectivity of these reactions.

Transition-Metal Catalysis in Cyclopropane Ring Formation

Transition-metal catalysts are widely employed to mediate the transfer of a methylene (B1212753) group from a suitable precursor to an alkene. These methods often offer high levels of control over the reaction's stereochemistry.

Rhodium(II) acetate (B1210297) dimer is a highly effective catalyst for the cyclopropanation of alkenes using diazo compounds as carbene precursors. The reaction proceeds through the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene. This method is known for its high efficiency and stereoselectivity. h1.co The reaction of a suitable allylic alcohol containing a terminal alkyne with a diazo compound in the presence of Rh₂(OAc)₄ would be a direct route to precursors of (1-Ethynylcyclopropyl)methanol. The general scheme involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, catalyzed by Rh₂(OAc)₄ to yield the corresponding cyclopropane derivative. While specific examples for the direct synthesis of this compound are not abundant in the literature, the methodology is well-established for a wide range of substituted alkenes, indicating its potential applicability.

A general representation of this reaction is the cyclopropanation of styrene (B11656) with a diazo compound derived from Meldrum's acid, catalyzed by rhodium(II) pivalate (B1233124) (a related rhodium(II) carboxylate complex), which proceeds in high yield. nih.gov

Table 1: Examples of Rhodium(II)-Catalyzed Cyclopropanation

| Alkene | Diazo Compound | Catalyst | Product | Yield (%) | Reference |

| Styrene | Diazo compound from Meldrum's acid | Rh₂(Opiv)₄ | Substituted cyclopropane | 94 | nih.gov |

| 1-Vinylnaphthalene | Diazo compound from Meldrum's acid | Rh₂(Opiv)₄ | Substituted cyclopropane | 64 | nih.gov |

| 2-Vinylnaphthalene | Diazo compound from Meldrum's acid | Rh₂(Opiv)₄ | Substituted cyclopropane | 66 | nih.gov |

Recently, manganese catalysis has emerged as a cost-effective and environmentally benign alternative to noble metal catalysis. A significant development is the manganese-catalyzed cyclopropanation of allylic alcohols with sulfones, which serve as carbene alternative precursors. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction proceeds via a borrowing hydrogen strategy under mild conditions, delivering cyclopropylmethanol (B32771) products in good to excellent yields. wikipedia.orgorganic-chemistry.orgnrochemistry.com A key advantage of this method is the retention of the free alcohol moiety in the product, which is crucial for the synthesis of compounds like this compound. wikipedia.orgorganic-chemistry.org The reaction shows broad substrate scope, tolerating various substitutions on the allylic alcohol and the arylmethyl trifluoromethyl sulfone. wikipedia.org

The proposed mechanism involves a manganese-catalyzed dehydrogenation of the allylic alcohol, followed by a Michael addition of the resulting enone to the sulfone, subsequent cyclization, and finally, catalytic hydrogenation to yield the cyclopropylmethanol product. wikipedia.orgorganic-chemistry.org

Table 2: Manganese-Catalyzed Cyclopropanation of Allylic Alcohols with Arylmethyl Trifluoromethyl Sulfones

| Allylic Alcohol | Arylmethyl Trifluoromethyl Sulfone | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Allyl alcohol | Phenylmethyl trifluoromethyl sulfone | 81 | >20:1 | wikipedia.orgthieme.de |

| Cinnamyl alcohol | Phenylmethyl trifluoromethyl sulfone | 88 | >20:1 | wikipedia.orgthieme.de |

| (E)-But-2-en-1-ol | Phenylmethyl trifluoromethyl sulfone | 93 | 2.7:4.2:1 | wikipedia.orgthieme.de |

| (E)-Pent-2-en-1-ol | Phenylmethyl trifluoromethyl sulfone | 87 | 1.2:1.6:1 | wikipedia.orgthieme.de |

| 1-Phenylprop-2-en-1-ol | Phenylmethyl trifluoromethyl sulfone | 90 | 5:1 | wikipedia.orgthieme.de |

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. wikipedia.org It involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene to form a cyclopropane. acs.orgrsc.orgyoutube.com This reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane product. wikipedia.org A key feature of the Simmons-Smith reaction is its compatibility with a wide range of functional groups, including alcohols, which makes it particularly suitable for the synthesis of cyclopropylmethanol derivatives from allylic alcohols. wikipedia.orgrsc.org The hydroxyl group of an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. nih.gov

Modifications to the original Simmons-Smith protocol, such as the Furukawa modification which uses diethylzinc (B1219324) instead of the zinc-copper couple, can lead to improved yields and reactivity. wikipedia.orgacs.orgrsc.org The reaction has been successfully applied in the total synthesis of complex natural products containing cyclopropane rings. rsc.org

Table 3: Representative Simmons-Smith Cyclopropanation Reactions

| Substrate | Reagents | Product | Yield (%) | Reference |

| Cyclohexene | CH₂I₂, Zn-Cu | Norcarane | - | wikipedia.org |

| Allylic alcohol derivative | Et₂Zn, CH₂I₂ | Cyclopropanated product | 86 | rsc.org |

| Allylic alcohol 48 | Et₂Zn, CH₂Cl₂ | Compound 49 | - | rsc.org |

The formation of cyclopropanes through the addition of carbenes or carbenoids to unsaturated compounds is a fundamental transformation in organic synthesis. The methods discussed in the preceding sections, namely the rhodium-catalyzed decomposition of diazo compounds and the Simmons-Smith reaction, are prime examples of this strategy. Carbenes are neutral, divalent carbon species, while carbenoids are metal-bound carbene-like species. youtube.com

Transition metal-catalyzed reactions, such as those employing rhodium(II) acetate dimer, proceed via the formation of a metal-carbene complex. This intermediate then undergoes a concerted [2+1] cycloaddition with the alkene, which accounts for the high stereospecificity observed in these reactions.

In contrast, the Simmons-Smith reaction involves a carbenoid, specifically an organozinc species. The reaction is believed to proceed through a concerted mechanism where the methylene group is delivered to the double bond from the zinc-containing reagent. The presence of a directing group, such as the hydroxyl in an allylic alcohol, can coordinate to the zinc reagent, thereby influencing the stereochemical outcome of the reaction.

The choice between these methods often depends on the specific substrate, desired stereochemistry, and functional group tolerance. While rhodium catalysis with diazo compounds is highly efficient, the hazardous nature of diazo compounds can be a drawback. The Simmons-Smith reaction, on the other hand, offers a safer alternative with broad applicability. The recent development of manganese-catalyzed cyclopropanation using sulfones as carbene surrogates provides an even more sustainable and practical approach.

Ring-Closure Strategies from Acyclic Precursors

An alternative approach to the construction of the cyclopropane ring is through the intramolecular cyclization of an acyclic precursor. This strategy involves the formation of a carbon-carbon bond between two atoms in a chain to close the three-membered ring.

One classical method for forming a cyclopropane ring is the intramolecular Wurtz reaction, which involves the treatment of a 1,3-dihalopropane with a reducing agent like sodium or zinc. wikipedia.orgacs.org This method was used in the first synthesis of cyclopropane. wikipedia.org For the synthesis of a substituted cyclopropane like this compound, a suitably substituted 1,3-dihaloalkane would be required.

A more modern and versatile approach is the Michael-initiated ring closure (MIRC) reaction. rsc.orgresearchgate.net This involves the conjugate addition of a nucleophile to an α,β-unsaturated system containing a leaving group at the γ-position. The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

The Kulinkovich reaction provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org While this method directly yields a cyclopropanol, it would require a precursor that already contains the ethynyl (B1212043) group or a group that can be converted to it.

Furthermore, intramolecular cyclopropanation of unsaturated terminal epoxides, induced by a strong base, can provide access to bicyclic cyclopropanols. researchgate.netorganic-chemistry.orgox.ac.uk This method is highly stereoselective. For the synthesis of this compound, an acyclic precursor containing both an epoxide and an alkyne-substituted alkene moiety would be necessary.

Table 4: Ring-Closure Strategies for Cyclopropane Synthesis

| Precursor Type | Reagents | Reaction Type | Product Type | Reference |

| 1,3-Dihalopropane | Zn | Intramolecular Wurtz Coupling | Cyclopropane | wikipedia.org |

| γ-Halo-α,β-unsaturated ester | Nucleophile, Base | Michael-Initiated Ring Closure | Substituted cyclopropane | rsc.orgresearchgate.net |

| Ester | Grignard reagent, Ti(O-i-Pr)₄ | Kulinkovich Reaction | Cyclopropanol | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Unsaturated terminal epoxide | Lithium 2,2,6,6-tetramethylpiperidide | Intramolecular Cyclopropanation | Bicyclic cyclopropanol | researchgate.netorganic-chemistry.orgox.ac.uk |

Reaction of 1,3-Dihalopropanes with Acetylide Derivatives

The formation of a cyclopropane ring from 1,3-dihalopropanes is a classical approach. In the context of synthesizing ethynylcyclopropane derivatives, this method involves an intramolecular cyclization. The process typically begins with an acetylide derivative that also contains a 1,3-dihalopropane structural motif. By treating this substrate with a strong base, a carbanion is generated, which then acts as a nucleophile. This nucleophile attacks one of the carbon atoms bearing a halogen in an intramolecular S_N2 reaction, displacing the halide and forming the three-membered ring.

The choice of base and reaction conditions is critical to favor the intramolecular cyclization over competing intermolecular reactions.

Table 1: Reagents for Cyclopropane Formation from 1,3-Dihalopropanes

| Reagent/Base | Function | Typical Conditions |

| Sodium amide (NaNH₂) | Strong base for deprotonation | Liquid ammonia |

| n-Butyllithium (n-BuLi) | Strong base, metalating agent | Anhydrous THF, low temp. |

| Potassium tert-butoxide (t-BuOK) | Strong, sterically hindered base | Anhydrous THF or DMSO |

Metalation and Cyclization of 5-chloro-1-pentyne (B126576)

A direct and efficient route to the ethynylcyclopropane skeleton involves the intramolecular cyclization of 5-chloro-1-pentyne. sigmaaldrich.comnih.govcymitquimica.com This precursor contains both the terminal alkyne necessary for metalation and a terminal alkyl halide for the subsequent cyclization.

The reaction is initiated by treating 5-chloro-1-pentyne with a strong organometallic base, such as n-butyllithium. The base selectively deprotonates the terminal alkyne, which is the most acidic proton in the molecule, to form a lithium acetylide intermediate. This intermediate then undergoes a rapid intramolecular nucleophilic attack on the carbon atom bonded to the chlorine atom. This S_N2 reaction displaces the chloride ion and results in the formation of ethynylcyclopropane. If the ultimate target is this compound, the cyclization can be performed on a protected version of the precursor, or the resulting ethynylcyclopropane can be functionalized in a subsequent step.

Reaction Scheme: Cyclization of 5-chloro-1-pentyne

Introduction of the Ethynyl Group

In many synthetic strategies, the cyclopropane ring is constructed first, followed by the introduction of the ethynyl group. This approach allows for greater flexibility and access to a wider range of derivatives.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and co-catalyzed by copper, is highly effective for introducing an ethynyl group onto a pre-functionalized cyclopropane ring. washington.edugold-chemistry.org

The general process involves reacting a cyclopropyl (B3062369) halide (e.g., 1-bromo-1-(hydroxymethyl)cyclopropane) with a terminal alkyne, often with a protecting group like trimethylsilyl (B98337) (TMS), in the presence of a palladium(0) catalyst, a copper(I) salt, and an amine base. gelest.com The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and typically gives high yields of the desired coupled product. libretexts.org

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of a copper acetylide intermediate |

| Base | Diisopropylamine, Triethylamine | Neutralizes the hydrogen halide byproduct, acts as solvent |

| Substrates | Cyclopropyl iodide/bromide, Trimethylsilylacetylene | Coupling partners |

Alkyne Protection and Deprotection Strategies

In multi-step syntheses, the acidic proton of a terminal alkyne can interfere with certain reagents, such as Grignard reagents or strong bases. lumenlearning.comcureffi.org To prevent unwanted side reactions, the alkyne can be "protected" by replacing the acidic proton with a protecting group.

A common strategy is the use of silyl (B83357) protecting groups, such as trimethylsilyl (TMS) or triethylsilyl (TES). These groups are easily introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. The resulting silyl-capped alkyne is stable to many reaction conditions. The protecting group can be readily removed (deprotection) when desired, typically by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by mild acid or base hydrolysis. cureffi.org Another method involves the use of a dicobalt octacarbonyl complex to protect the triple bond, which can be removed under mild oxidative conditions. rsc.orgresearchgate.net

Table 3: Common Alkyne Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | TBAF, K₂CO₃ in methanol (B129727) |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF, HF |

| Dicobalt hexacarbonyl | Co₂(CO)₆ | Dicobalt octacarbonyl (Co₂(CO)₈) | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) |

Seyferth-Gilbert Alkyne Synthesis

The Seyferth-Gilbert homologation provides a method to convert aldehydes or ketones directly into terminal alkynes with one additional carbon atom. wikipedia.orgsantiago-lab.com This reaction is particularly useful for introducing an ethynyl group onto a cyclopropane ring when starting from a cyclopropyl aldehyde or ketone.

The classic reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide. wordpress.com An important modification, known as the Ohira-Bestmann reaction, uses dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). santiago-lab.com This modified procedure can be carried out under much milder basic conditions (e.g., potassium carbonate in methanol), making it compatible with a broader range of functional groups that might be sensitive to strong bases. organic-chemistry.orgyoutube.com The reaction proceeds through a vinyldiazo intermediate, which then loses nitrogen gas and rearranges to form the terminal alkyne. wordpress.com

Elimination Reactions for Alkyne Formation

Alkynes can be synthesized through double elimination reactions from appropriately substituted alkanes. fiveable.meucsb.edu This strategy can be applied to a cyclopropyl substrate to generate the ethynyl group. The process typically starts with a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). masterorganicchemistry.comchemistrysteps.com

For instance, a (1-(1,2-dibromoethyl)cyclopropyl)methanol derivative can be treated with a strong base, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.org The base promotes a twofold E2 elimination of hydrogen halide (HBr), leading to the formation of the carbon-carbon triple bond. Two equivalents of the strong base are required for the elimination, and if a terminal alkyne is formed, a third equivalent is often needed to deprotonate the product, which is then re-protonated during aqueous workup. chemistrysteps.com

Synthetic Modifications and Derivatization

Functionalization of the Alcohol Moiety

The primary alcohol in this compound provides a reactive site for various functional group transformations, enabling the synthesis of a diverse range of derivatives.

The conversion of primary and secondary alcohols to their corresponding alkyl halides is efficiently achieved using reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.compearson.com These methods are generally preferred over using concentrated hydrohalic acids (HCl, HBr) because they proceed under milder conditions and minimize the risk of carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

The reaction mechanism for both reagents involves converting the hydroxyl group into a better leaving group, followed by a nucleophilic substitution. libretexts.org This process typically occurs via an Sₙ2 pathway, resulting in an inversion of configuration at the carbon center. chemistrysteps.comlibretexts.org For the reaction with SOCl₂, the presence of a base like pyridine (B92270) is often used to neutralize the HCl byproduct and ensure the Sₙ2 mechanism proceeds cleanly. chemistrysteps.com The gaseous nature of the sulfur dioxide (SO₂) byproduct helps to drive the reaction to completion. masterorganicchemistry.com

Applying these reactions to this compound would yield the corresponding 1-(chloromethyl)-1-ethynylcyclopropane and 1-(bromomethyl)-1-ethynylcyclopropane, which are versatile intermediates for further synthesis.

| Reactant | Reagent | Product | Key Features |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-1-ethynylcyclopropane | Proceeds via Sₙ2 mechanism; SO₂ and HCl are byproducts. chemistrysteps.commasterorganicchemistry.com |

| This compound | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-1-ethynylcyclopropane | Converts 1° and 2° alcohols; proceeds via Sₙ2 mechanism. chemistrysteps.compearson.com |

Transesterification is the process of exchanging the alkoxy group of an ester with the alkoxy group of an alcohol. wikipedia.org In the context of this compound, the compound serves as the alcohol component that reacts with another ester in the presence of an acid catalyst. byjus.com Strong acids catalyze the reaction by protonating the carbonyl oxygen of the reactant ester, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgresearchgate.net

The mechanism for acid-catalyzed transesterification involves a series of equilibrium steps:

Protonation of the ester's carbonyl group by the acid catalyst. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the oxygen of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com

A proton transfer occurs within the intermediate. libretexts.org

Elimination of the original alcohol (e.g., methanol from a methyl ester) as a leaving group. masterorganicchemistry.com

Deprotonation of the newly formed ester to regenerate the acid catalyst. libretexts.org

Because the reaction is an equilibrium, it can be driven toward the desired product by using a large excess of one of the reactants. wikipedia.orgmasterorganicchemistry.com In this case, using the starting ester as the solvent would favor the formation of the new ester derived from this compound. masterorganicchemistry.comlibretexts.org

| Reactant 1 (Alcohol) | Reactant 2 (Ester) | Catalyst | Product | Key Features |

|---|---|---|---|---|

| This compound | Ester (e.g., Methyl Acetate) | Acid (e.g., H₂SO₄) | (1-Ethynylcyclopropyl)methyl acetate | Reversible equilibrium reaction. libretexts.org Driven to completion by using the reactant ester as the solvent. wikipedia.orgmasterorganicchemistry.com |

Oxidation to Carbonyl Compounds (Aldehydes/Ketones)

The primary alcohol group in this compound can be oxidized to yield the corresponding aldehyde, (1-ethynylcyclopropyl)formaldehyde, or further to the carboxylic acid, 1-ethynylcyclopropane-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Potassium permanganate (B83412) is a potent and versatile oxidizing agent capable of oxidizing primary alcohols. chemistrysteps.commintlify.appmychemblog.comlibretexts.org Under harsh conditions, such as elevated temperatures or in acidic or basic solutions, KMnO₄ will typically oxidize a primary alcohol completely to the corresponding carboxylic acid. mintlify.appmychemblog.com The reaction proceeds through an aldehyde intermediate, which is rapidly oxidized further. Given the high reactivity of KMnO₄, achieving a selective oxidation to the aldehyde stage is challenging and can result in over-oxidation and cleavage of other bonds within the molecule. libretexts.org

Table 1: Oxidation of this compound with Potassium Permanganate

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | KMnO₄ | 1-Ethynylcyclopropane-1-carboxylic acid | Harsh (e.g., heat, acid/base) |

Chromium Trioxide (CrO₃)

Chromium trioxide is a key component of several oxidizing reagents, most notably the Jones reagent, which is a solution of CrO₃ in aqueous sulfuric acid and acetone. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The Jones oxidation is a robust method for the conversion of primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.org The reaction is rapid and exothermic. wikipedia.org The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ from CrO₃). organic-chemistry.orgalfa-chemistry.com This ester then undergoes elimination to form the carbonyl group. In the aqueous acidic environment of the Jones reagent, the initially formed aldehyde exists in equilibrium with its hydrate (B1144303) form, which is readily oxidized further to the carboxylic acid. organic-chemistry.orgsaskoer.ca Therefore, treatment of this compound with Jones reagent is expected to yield 1-ethynylcyclopropane-1-carboxylic acid. chemistrysteps.com

Table 2: Oxidation of this compound with Chromium Trioxide (Jones Reagent)

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | CrO₃ / H₂SO₄ / Acetone | 1-Ethynylcyclopropane-1-carboxylic acid | Aqueous acid |

Chloroperoxidase (CPO)-Catalyzed Enantioselective Oxidation

Chloroperoxidase (CPO), a heme enzyme isolated from the fungus Caldariomyces fumago, has been demonstrated to be an effective catalyst for the enantioselective oxidation of cyclopropylmethanols to their corresponding aldehydes. nih.govfigshare.com This biocatalytic approach offers a mild and selective alternative to traditional chemical oxidants. The reaction utilizes an oxidant such as tert-butyl hydroperoxide. nih.govfigshare.com

Research has shown that CPO-catalyzed oxidation exhibits high enantioselectivity, particularly for cis-cyclopropane derivatives. nih.govfigshare.com This method provides a valuable route to optically active cyclopropane compounds, which are significant structural motifs in various natural products and pharmaceuticals. nih.gov Applying this methodology to this compound would be expected to produce chiral (1-ethynylcyclopropyl)formaldehyde with high enantiomeric excess. The enzyme's activity and stability can be influenced by factors such as pH, with optimal performance often observed between pH 5-6. nih.gov

Table 3: CPO-Catalyzed Enantioselective Oxidation

| Substrate Class | Catalyst | Oxidant | Product | Key Finding |

|---|---|---|---|---|

| Cyclopropylmethanols | Chloroperoxidase (CPO) | tert-butyl hydroperoxide | Chiral Cyclopropyl Aldehydes | High enantioselectivity, especially for cis-isomers. nih.govfigshare.com |

Reactions at the Ethynyl Group

The terminal triple bond of the ethynyl group in this compound is a site of high reactivity, allowing for transformations such as hydrogenation and hydration.

Catalytic hydrogenation is a standard method for the complete reduction of alkynes to alkanes. libretexts.org This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium dispersed on carbon (Pd/C). libretexts.orglibretexts.org The reaction involves the addition of two equivalents of hydrogen across the two pi bonds of the alkyne, proceeding through an alkene intermediate that is not typically isolated because it is also readily hydrogenated under these conditions. libretexts.org The hydrogenation of this compound using H₂ with a Pd/C catalyst would saturate the triple bond to yield (1-ethylcyclopropyl)methanol.

Table 4: Hydrogenation of the Ethynyl Group

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂ / Pd-C | (1-Ethylcyclopropyl)methanol | Catalytic Hydrogenation |

Hydration to Ketones (HgSO₄ in acidic conditions)

The hydration of terminal alkynes is a classic reaction that converts the triple bond into a carbonyl group, specifically a methyl ketone. libretexts.orglibretexts.orglumenlearning.com This transformation is catalyzed by a mercury(II) salt, such as mercuric sulfate (B86663) (HgSO₄), in the presence of a strong acid like sulfuric acid (H₂SO₄) and water. libretexts.orglibretexts.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond places the hydroxyl group on the more substituted carbon. libretexts.orglumenlearning.com This results in the formation of an enol intermediate, which is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orglumenlearning.com For this compound, this hydration would convert the ethynyl group into an acetyl group, yielding 1-(1-hydroxycyclopropyl)propan-2-one.

Table 5: Hydration of the Ethynyl Group

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | HgSO₄, H₂SO₄, H₂O | Enol | 1-(1-Hydroxycyclopropyl)propan-2-one |

Cycloaddition Processes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. In the context of synthesizing ethynylcyclopropyl derivatives, these reactions can be employed to form the cyclopropane ring itself or to build more complex structures from a pre-existing ethynylcyclopropane core. While direct [2+1] cycloaddition of a carbene to an appropriately substituted enyne is a plausible route, the literature more frequently describes cycloaddition reactions where the ethynylcyclopropane moiety acts as a dienophile or a dipolarophile.

One notable approach involves the [4+2] cycloaddition (Diels-Alder reaction) of vinyldiazoacetates with various dienophiles. Under light irradiation, vinyldiazoacetates can form cyclopropene (B1174273) intermediates in situ, which then readily participate in cycloaddition reactions. nih.gov This methodology has been successfully applied to the synthesis of bicyclo[4.1.0]tetrahydropyridazine derivatives with high chemoselectivity and diastereocontrol. nih.gov Although not a direct synthesis of this compound, this strategy highlights the utility of in situ generated cyclopropenes, which could be conceptually extended to precursors of the target molecule.

Furthermore, [3+2] cycloaddition reactions represent another significant avenue. For instance, the reaction of cyclopropenes with 1,3-dipoles such as diazocompounds can lead to the formation of pyrazoline derivatives. youtube.com These reactions are often accompanied by rearrangements of the initial cycloadduct, leading to a variety of heterocyclic systems. The high strain energy of the cyclopropene ring drives these transformations, making them effective for the construction of complex molecular frameworks.

A summary of representative cycloaddition reactions involving cyclopropane derivatives is presented in the table below.

| Reactants | Reaction Type | Product Type | Reference |

| Vinyldiazoacetate and Azoalkene | [4+2] Cycloaddition | Bicyclo[4.1.0]tetrahydropyridazine | nih.gov |

| Cyclopropene and Diazocompound | [3+2] Cycloaddition | Pyrazoline | youtube.com |

Coupling Reactions with other Alkyne Derivatives

Coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the synthesis of this compound and its derivatives, these reactions are crucial for introducing the ethynyl group or for further functionalizing the alkyne moiety. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, are particularly prominent in this regard.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a widely used method for the synthesis of substituted alkynes. While direct application to the synthesis of this compound is not extensively documented, the principles of this reaction are highly relevant for creating derivatives. For example, a pre-formed cyclopropyl derivative bearing a halide could be coupled with a protected acetylene (B1199291) equivalent.

The Stille coupling, which utilizes organostannane reagents, has also been employed in the synthesis of complex molecules containing biaryl linkages. nih.gov Its application in natural product synthesis underscores its tolerance for a wide range of functional groups, making it a viable option for the synthesis of functionalized ethynylcyclopropane derivatives. nih.gov

A notable example of a coupling reaction involving an ethynylcyclopropane unit is the regioselective coupling to form hexaspiro[2.0.2.4.2.0.2.4.2.0.2.4]triaconta-7,9,17,19,27,29-hexayne. acs.org This work demonstrates the feasibility of coupling complex cyclopropane-containing alkynes, highlighting the potential for building intricate molecular architectures from simpler ethynylcyclopropane precursors.

The table below summarizes key coupling reactions relevant to the synthesis of alkyne derivatives.

| Coupling Reaction | Catalysts | Key Features | Reference |

| Sonogashira Coupling | Palladium and Copper(I) | Formation of C(sp)-C(sp2) bonds | nih.gov |

| Stille Coupling | Palladium | Formation of C-C bonds with organostannanes | nih.gov |

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral cyclopropane derivatives in pharmaceuticals and bioactive natural products. Stereoselective synthesis and chiral induction are therefore critical aspects of the synthetic methodologies for this compound.

One powerful approach to achieving stereoselectivity is through catalytic asymmetric cyclopropanation. This can involve the use of chiral catalysts to control the facial selectivity of carbene addition to an alkene. For instance, engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. rochester.edu This biocatalytic approach offers a broad substrate scope and predictable stereoselectivity, providing a promising route to chiral cyclopropyl ketones that could serve as precursors to chiral this compound. rochester.edu

Another strategy involves the use of chiral auxiliaries or reagents to induce stereoselectivity. The synthesis of chiral cyclopropyl purine (B94841) nucleoside analogues has been achieved through catalytic asymmetric Michael-initiated ring-closure reactions. nih.gov Using a chiral catalyst, various chiral cyclopropyl purine nucleoside analogues with a chiral quaternary stereocenter were obtained in high yields and excellent diastereoselectivities and enantiomeric excesses. nih.gov

Furthermore, stereodivergent metallacycle-mediated cross-coupling reactions have been developed for the synthesis of densely functionalized vinylcyclopropanes from the union of alkynes with cyclopropenes. nih.gov These methods can deliver vinylcyclopropanes with high levels of regio- and stereoselectivity.

The following table provides an overview of stereoselective methods applicable to the synthesis of chiral cyclopropane derivatives.

| Method | Key Feature | Stereoselectivity | Reference |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | High diastereo- and enantioselectivity | rochester.edu |

| Asymmetric Michael-initiated Ring-closure | Chiral Catalyst | Excellent diastereoselectivities and enantiomeric excesses | nih.gov |

| Metallacycle-mediated Cross-coupling | Stereodivergent approach | High regio- and stereoselectivity | nih.gov |

Reaction Mechanisms and Theoretical Studies of 1 Ethynylcyclopropyl Methanol

Reactivity Influences of the Cyclopropyl (B3062369) Ring Strain

The defining feature of the cyclopropane (B1198618) ring is its substantial strain energy, which is a consequence of significant angle and torsional strain. masterorganicchemistry.comlibretexts.org The carbon-carbon bond angles of approximately 60° are a major deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is often termed angle strain or Von Baeyer strain. masterorganicchemistry.comlibretexts.org This forces the C-C bonding orbitals to have a high degree of p-character and bend outwards, a feature often described as "bent bonds."

Furthermore, the rigid, planar nature of the ring locks the adjacent methylene (B1212753) (CH₂) groups into an eclipsed conformation, introducing torsional strain. masterorganicchemistry.comlibretexts.org This accumulated strain energy, estimated to be around 27.5 kcal/mol for the parent cyclopropane, makes the ring kinetically stable but thermodynamically unstable, predisposing it to reactions that relieve this strain. colab.ws Consequently, the cyclopropane moiety in (1-ethynylcyclopropyl)methanol is not an inert scaffold but an active participant in its chemistry, readily undergoing ring-opening reactions under various conditions. beilstein-journals.org

The high ring strain of the cyclopropyl group in this compound makes it susceptible to cleavage under a variety of conditions, including acidic environments and oxidative treatments. These reactions are driven by the release of the stored strain energy.

Under acidic conditions, such as in the presence of sulfuric acid (H₂SO₄), the hydroxyl group of this compound can be protonated, forming a good leaving group (water). The departure of water generates a cyclopropylcarbinyl cation. This intermediate is highly unstable and readily undergoes ring-opening to relieve the inherent strain of the three-membered ring. This process is a common reactivity pattern for cyclopropyl-substituted alcohols and is driven by the formation of more stable carbocationic intermediates.

Oxidative cleavage of the cyclopropane ring can also occur. While specific studies on this compound are not prevalent, the reactions of related cyclopropane derivatives provide insight. Oxidants like ozone (O₃) and meta-chloroperoxybenzoic acid (mCPBA) can react with the strained C-C bonds of the cyclopropane ring, leading to its cleavage. mCPBA is a versatile oxidizing agent known for various transformations, including the oxidation of strained ring systems. rsc.orgmasterorganicchemistry.com The reaction mechanism often involves the insertion of an oxygen atom, leading to ring-opened products. For instance, mCPBA is widely used for the Baeyer–Villiger oxidation of ketones to esters and the epoxidation of alkenes, demonstrating its powerful oxidative capabilities that can be applied to strained systems. masterorganicchemistry.com

The formation of carbocation intermediates is central to the ring-opening chemistry of cyclopropyl systems. When a positive charge is generated adjacent to a cyclopropane ring, as in the case of the protonated this compound, the strained C-C bonds of the ring can act as neighboring groups. The high p-character of these bonds allows for effective overlap with the empty p-orbital of the carbocation, leading to a rapid and often stereoelectronically controlled ring-opening process. This results in the formation of stabilized, delocalized carbocations, such as homoallylic or cyclobutonium cations, which are key intermediates in the subsequent formation of ring-opened products.

A characteristic reaction of cyclopropylcarbinyl cations is their rearrangement to more stable allylcarbinyl (or homoallylic) cations. This rearrangement is extremely rapid and is a direct consequence of the electronic structure of the cyclopropylcarbinyl system. The C-C bonds of the cyclopropane ring are oriented in such a way that they can effectively stabilize an adjacent positive charge through hyperconjugation. This interaction weakens the ring bonds and facilitates a concerted process where one of the distal C-C bonds cleaves as a new π-bond is formed, resulting in a rearranged, open-chain structure. This rearrangement is a fundamental process in the chemistry of cyclopropane-containing compounds.

The strain energy of the cyclopropane ring has a profound impact on both the thermodynamics and kinetics of its reactions.

Kinetics: From a kinetic standpoint, the activation energy for the cleavage of the C-C bonds in a cyclopropane ring is lower than that for a typical alkane C-C bond. masterorganicchemistry.com This is because the transition state for ring-opening is stabilized by the partial release of ring strain. The bent nature of the bonds in cyclopropane means there is less effective orbital overlap compared to a standard C-C sigma bond, making them weaker and more susceptible to cleavage. masterorganicchemistry.com Therefore, reactions involving the opening of the cyclopropane ring in this compound are generally expected to proceed at faster rates than analogous reactions in unstrained systems.

Table of Thermodynamic Parameters for Cycloalkane Polymerization

The following interactive table provides standard thermodynamic parameters for the polymerization of selected cyclic monomers, illustrating the effect of ring strain on the enthalpy of polymerization. A more negative ΔH_p generally corresponds to higher ring strain.

| Monomer | Ring Size | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) |

| Cyclopropane | 3 | -116 | -75 |

| Cyclobutane | 4 | -110 | -84 |

| Cyclopentane | 5 | -6 | -46 |

| Cyclohexane | 6 | +1 | -2 |

| Cycloheptane | 7 | -2 | +22 |

| Cyclooctane | 8 | -35 | -16 |

Data adapted from thermodynamic studies of ring-opening polymerizations.

Ring-Opening Reactions

Reaction Pathways Involving the Ethynyl (B1212043) Moiety

The ethynyl group of this compound is a key site of reactivity, participating in a range of transformations including nucleophilic substitutions, metal-catalyzed activations, and multicomponent reactions.

Nucleophilic substitution reactions at the propargylic position of this compound, while not directly detailed for this specific compound in the search results, are a fundamental class of reactions for propargyl alcohols in general. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism.

S(_N)1 Mechanism: This pathway involves the formation of a carbocation intermediate after the departure of a leaving group. For propargylic systems, the resulting carbocation can be stabilized by the adjacent alkyne. The reaction of an alkyl halide with a weak nucleophile like methanol (B129727) or water often proceeds via an S(_N)1 pathway. The planar nature of the carbocation allows for nucleophilic attack from either face, potentially leading to a racemic or unequal mixture of stereoisomers. Carbocation rearrangements, such as hydride or methyl shifts, can also occur to form a more stable carbocation intermediate.

S(_N)2 Mechanism: This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. S(_N)2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance around the reaction site.

The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent polarity.

Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes. This activation renders the alkyne susceptible to nucleophilic attack, enabling a wide array of synthetic transformations. In the context of molecules like this compound, gold(I) catalysis can facilitate cycloisomerization reactions. These reactions involve the intramolecular rearrangement of the molecule to form new cyclic structures. The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. A subsequent nucleophilic attack, often by an internal nucleophile, initiates the cyclization cascade.

For instance, gold(I)-catalyzed cycloisomerization of enynes (molecules containing both an alkene and an alkyne) is a well-established method for constructing carbo- and heterocyclic frameworks. While specific examples involving this compound are not provided, its structure suggests potential for intramolecular cyclization, possibly involving the hydroxyl group as an internal nucleophile.

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity. The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilically activatable alkyne, makes it a potential candidate for participation in MCRs.

One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct participation of this compound in a classical Ugi reaction is not described, its functional groups could potentially be incorporated into MCRs designed to synthesize complex heterocyclic scaffolds. The versatility of MCRs allows for the synthesis of diverse compound libraries with potential applications in drug discovery.

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting the structures of intermediates and transition states.

DFT calculations provide valuable insights into the energetics and geometries of molecules along a reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

For the reactions of this compound, DFT calculations could be employed to:

Investigate the relative stabilities of intermediates in S(_N)1 and S(_N)2 reactions.

Model the transition states of gold(I)-catalyzed cycloisomerization reactions to understand the factors controlling regioselectivity and stereoselectivity.

Explore the feasibility of various pathways in multicomponent reactions and predict the most likely products.

Analyze the electronic structure of the molecule to understand its reactivity patterns.

Such computational studies complement experimental findings and provide a deeper, molecular-level understanding of the chemical behavior of this compound.

Modeling of Electronic Structure and Reactivity

Theoretical and computational studies are crucial for understanding the electronic structure and reactivity of this compound. While direct computational studies specifically on this compound are not extensively documented in publicly available literature, the behavior of the closely related cyclopropylcarbinyl system has been the subject of significant theoretical investigation. These studies provide a framework for understanding the electronic interplay between the cyclopropyl ring, the carbinol center, and the ethynyl group.

The reactivity of cyclopropylcarbinyl systems is heavily influenced by the ability of the cyclopropane ring to stabilize an adjacent positive charge. This stabilization arises from the interaction of the bent Walsh orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center. This interaction leads to the formation of non-classical carbocation intermediates, such as the bicyclobutonium ion, which can influence the stereochemical and regiochemical outcomes of reactions.

In the case of this compound, the presence of the electron-withdrawing ethynyl group at the carbinol center is expected to significantly modulate its electronic structure and reactivity. Computational models can be employed to investigate the structure of the transition states in reactions involving this compound. For instance, in solvolysis reactions, theoretical models can predict the degree of charge development at the transition state and the extent of cyclopropyl ring participation.

Recent advancements in computational chemistry, such as machine learning models, have shown promise in rapidly predicting transition state structures, which are often fleeting and difficult to observe experimentally. Such models could be applied to reactions of this compound to gain insights into reaction mechanisms and catalyst design.

The electronic structure of this compound can be further elucidated by examining its behavior in different solvent environments through computational models. Microsolvated transition state models, which incorporate explicit solvent molecules, can provide a more accurate representation of the reaction pathway and the role of the solvent in stabilizing charged intermediates.

Hammett Studies for Charge Development Analysis

The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A key application of Hammett analysis in the context of this compound would be to study the solvolysis of a series of related compounds with different substituents on the ethynyl or cyclopropyl groups. By plotting log(k/k₀) against the appropriate sigma constants (e.g., σ⁺ for reactions involving carbocation intermediates), the magnitude and sign of the ρ value can provide significant insights into the transition state structure.

For the solvolysis of cyclopropylcarbinyl systems, a large negative ρ value is typically observed, indicating the development of a significant positive charge at the reaction center in the transition state. This is consistent with a mechanism involving a carbocation intermediate that is stabilized by the cyclopropyl group.

In a hypothetical Hammett study of derivatives of this compound, the introduction of electron-donating or electron-withdrawing substituents would alter the rate of reaction. The correlation of these rate changes with established substituent constants would allow for the quantification of the electronic demand of the transition state. Strong correlations between the reaction rate and Hammett constants (σ⁺) have been observed for various substituent effects in cyclopropylcarbinyl systems, suggesting that these effects are additive in nature. chemrxiv.org

Table 1: Hypothetical Hammett Data for Solvolysis of Substituted this compound Derivatives

| Substituent (X) on Phenyl group of a (1-(Phenylethynyl)cyclopropyl)methanol derivative | σ⁺ Value | Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |

| p-OCH₃ | -0.78 | 500 | 2.70 |

| p-CH₃ | -0.31 | 25 | 1.40 |

| H | 0 | 1 | 0 |

| p-Cl | +0.11 | 0.2 | -0.70 |

| m-NO₂ | +0.67 | 0.01 | -2.00 |

This table presents hypothetical data to illustrate the application of a Hammett plot. The ρ value would be the slope of the line obtained by plotting log(kₓ/kₙ) versus σ⁺.

The analysis of such data would reveal the extent to which the positive charge in the transition state is delocalized into the cyclopropyl ring and the ethynyl moiety. A significant negative ρ value would confirm a mechanism with substantial positive charge buildup at the carbinylic carbon, which is a hallmark of solvolysis reactions in cyclopropylcarbinyl systems. chemrxiv.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For (1-ethynylcyclopropyl)methanol (C₆H₈O), ¹H and ¹³C NMR provide a complete picture of the proton and carbon frameworks.

¹H NMR Spectroscopy would be expected to show distinct signals corresponding to the different types of protons in the this compound molecule. The protons on the cyclopropyl (B3062369) ring are diastereotopic, meaning they are in different chemical environments, and would likely appear as complex multiplets in the aliphatic region (approximately 0.5-1.5 ppm). The two protons of the methylene (B1212753) group (-CH₂OH) are adjacent to a quaternary carbon and would typically present as a singlet or a pair of doublets (an AB quartet) in the range of 3.5-4.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is concentration and solvent-dependent. The acetylenic proton (-C≡CH) is highly characteristic and would be found as a sharp singlet around 2.0-3.0 ppm.

¹³C NMR Spectroscopy provides information on the carbon skeleton. For this compound, six distinct carbon signals are expected. The quaternary carbon of the cyclopropyl ring, bonded to the ethynyl (B1212043) and hydroxymethyl groups, would appear at a unique chemical shift. The two methylene carbons of the cyclopropyl ring would also be distinct. The methylene carbon of the hydroxymethyl group (-CH₂OH) would resonate in the typical range for alcohols (around 60-70 ppm). The two sp-hybridized carbons of the ethynyl group (-C≡CH) would produce characteristic signals in the range of 70-90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.5 - 1.5 (multiplets) | ~10 - 20 |

| Quaternary Cyclopropyl C | N/A | ~20 - 30 |

| Acetylenic CH | 2.0 - 3.0 (singlet) | ~70 - 80 |

| Acetylenic C | N/A | ~80 - 90 |

| Methylene CH₂OH | 3.5 - 4.0 (singlet or AB quartet) | ~60 - 70 |

| Hydroxyl OH | Variable (broad singlet) | N/A |

Two-dimensional Correlation Spectroscopy (2D-COSY) is used to establish proton-proton coupling relationships, confirming which protons are near each other in the molecular structure. In a COSY spectrum for this compound, cross-peaks would be expected between the signals of the diastereotopic protons on the cyclopropyl ring, indicating their geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. However, no cross-peaks would be observed between the methylene (-CH₂OH) protons and the cyclopropyl protons, or between the acetylenic proton and any other protons, because they are separated by a quaternary carbon or the triple bond, respectively, which prevents typical through-bond coupling. This lack of correlation would be key in confirming the connectivity around the quaternary cyclopropyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. With a molecular formula of C₆H₈O, the expected monoisotopic mass is 96.057515 Da. HRMS can measure this value with high precision (typically to within 5 ppm), which serves to confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or the loss of the hydroxymethyl group (-CH₂OH, M-31). The stable cyclopropyl ring might lead to characteristic fragmentation patterns involving ring opening or cleavage. The presence of the ethynyl group could also lead to specific resonance-stabilized fragment ions.

Table 2: Predicted HRMS Data for this compound

| Attribute | Predicted Value | Information Provided |

| Molecular Formula | C₆H₈O | Elemental Composition |

| Exact Mass | 96.057515 Da | Confirmation of Formula |

| Key Fragment Ions | [M-H]⁺, [M-H₂O]⁺, [M-CH₂OH]⁺ | Structural confirmation of alcohol functionality and molecular framework |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the primary alcohol would appear as a strong band between 1000 and 1100 cm⁻¹. The presence of the terminal alkyne is confirmed by two key signals: a sharp, moderately strong band around 3300 cm⁻¹ due to the ≡C-H stretch, and a weaker, sharp band in the 2100-2140 cm⁻¹ region corresponding to the C≡C triple bond stretch. The C-H stretching vibrations of the cyclopropyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Alkyne | C≡C Stretch | 2100 - 2140 | Sharp, Weak to Medium |

| Cyclopropyl/Methylene | C-H Stretch | < 3000 | Medium to Strong |

| Primary Alcohol | C-O Stretch | 1000 - 1100 | Strong |

Advanced X-ray Techniques (e.g., XAFS, XES, XRD) for In Situ Studies

Advanced X-ray techniques could provide further detailed structural information, particularly in the solid state or for studying the compound's interactions in more complex systems.

X-ray Absorption Fine Structure (XAFS) and X-ray Emission Spectroscopy (XES): These techniques are element-specific and probe the local electronic structure and coordination environment of a specific atom. For this compound, XAFS and XES at the oxygen K-edge could provide insights into the electronic environment of the hydroxyl group, including details about hydrogen bonding interactions in condensed phases or its coordination to metal centers in organometallic complexes. These methods are particularly powerful for in situ studies, allowing for the observation of changes in the molecule's electronic structure during chemical reactions or under different environmental conditions.

While experimental data for these advanced X-ray techniques on this specific molecule are not widely available, their application would be invaluable for a comprehensive understanding of its chemical and physical properties.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of the ethynyl (B1212043) and cyclopropyl (B3062369) groups makes (1-Ethynylcyclopropyl)methanol an attractive starting material for the synthesis of complex molecules. The cyclopropane (B1198618) ring, a three-membered carbocycle, possesses significant ring strain, which can be harnessed to drive various chemical transformations. lifechempharma.comcymitquimica.com The ethynyl group, with its carbon-carbon triple bond, serves as a versatile handle for a multitude of coupling reactions and functional group interconversions.

The combination of these two functionalities in a single molecule allows for sequential and diverse reaction pathways. For instance, the alkyne can undergo reactions such as Sonogashira, Glaser, or Click chemistry to introduce aryl, vinyl, or other functional groups. Subsequently, the cyclopropane ring can participate in ring-opening or rearrangement reactions to generate more complex carbocyclic or heterocyclic systems. This strategic combination of reactivities enables the construction of intricate molecular scaffolds that would be challenging to access through other synthetic routes.

Table 1: Key Reactions of Ethynyl and Cyclopropyl Groups

| Functional Group | Reaction Type | Description |

| Ethynyl | Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form a 1,2,3-triazole. | |

| Glaser Coupling | Copper-mediated oxidative coupling of terminal alkynes to form a diyne. | |

| Hydration | Addition of water across the triple bond to form a ketone. | |

| Cyclopropyl | Ring-Opening Reactions | Cleavage of the cyclopropane ring by electrophiles, nucleophiles, or radicals. |

| Cycloadditions | Participation in [3+2] and other cycloaddition reactions. | |

| Rearrangements | Isomerization to larger ring systems or acyclic compounds. |

Synthesis of Pharmacologically Active Cyclopropane Derivatives

The cyclopropane motif is a prevalent feature in a wide array of pharmacologically active compounds. researchgate.netnih.gov Its incorporation into drug molecules can significantly enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties. nih.gov this compound serves as a valuable precursor for the synthesis of novel cyclopropane-containing drug candidates.

The ethynyl group can be readily transformed into various functional groups commonly found in pharmaceuticals, such as carboxylic acids, amides, and heterocycles. For example, oxidation of the alkyne can yield a carboxylic acid, which can then be coupled with amines to form a diverse library of amides. Furthermore, the alkyne can participate in cycloaddition reactions to construct heterocyclic rings, which are ubiquitous in drug discovery. A recent study highlighted the design and synthesis of amide derivatives containing cyclopropane, which exhibited promising antimicrobial and antifungal activities. nih.gov

The unique conformational constraints imposed by the cyclopropane ring can also lead to improved binding affinity and selectivity for biological targets. researchgate.net By utilizing this compound as a starting material, medicinal chemists can explore a wider chemical space and design novel drug candidates with improved therapeutic profiles.

Precursor for Heterocycle Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactivity of the ethynyl group in this compound provides a direct entry into the synthesis of various heterocyclic systems.

For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient construction of 1,2,3-triazoles. These triazoles are known to exhibit a broad spectrum of biological activities. Additionally, the alkyne can participate in transition-metal-catalyzed cyclization reactions with suitable partners to form a variety of five- and six-membered heterocycles. While specific examples utilizing this compound are not extensively documented, the general reactivity of terminal alkynes in heterocycle synthesis is well-established.

Incorporation into Functional Materials (e.g., Sensors, Catalysts)

The development of new functional materials with tailored properties is a rapidly growing area of research. mdpi.commdpi.com The rigid and well-defined structure of the cyclopropane ring, combined with the versatile reactivity of the ethynyl group, makes this compound a promising building block for the design of novel functional materials. chemrxiv.org

The terminal alkyne can be utilized to attach the cyclopropyl moiety to polymer backbones or solid supports, leading to materials with modified surface properties or catalytic activity. For example, the incorporation of cyclopropyl groups into a polymer matrix could influence its thermal or mechanical properties. The ethynyl group can also serve as a reactive site for post-polymerization modification, allowing for the introduction of specific functionalities for sensing or catalytic applications. The development of new building blocks is crucial for the advancement of functional organic materials. chemrxiv.org

Polymer Chemistry Applications as a Monomer

The presence of a terminal alkyne in this compound suggests its potential use as a monomer in polymerization reactions. mdpi.com Alkyne-containing monomers can undergo polymerization through various mechanisms, including transition-metal-catalyzed polymerization and radical polymerization, to produce polymers with unique properties.

Polymers derived from this compound would feature cyclopropyl groups pendant to the polymer backbone. These cyclopropyl units could impart interesting characteristics to the resulting polymer, such as increased rigidity, altered solubility, and potential for further functionalization through ring-opening reactions of the cyclopropane. While the polymerization of this specific monomer has not been extensively reported, the polymerization of other ethynyl-containing monomers is a well-established field, suggesting the feasibility of this application. mdpi.com The development of new reactive precursor polymers is an active area of research in polymer chemistry. klinger-lab.de

Biological and Medicinal Chemistry Research

Antiviral Properties of (1-Ethynylcyclopropyl)methanol Derivatives

The incorporation of a cyclopropyl (B3062369) ring into nucleoside analogs has been a successful strategy in the development of antiviral agents. This structural modification can confer conformational rigidity and improve metabolic stability, often leading to enhanced antiviral potency.

One notable example is a series of acyclic nucleosides, where a cyclopropyl group mimics the sugar moiety of natural nucleosides. In this series, 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine demonstrated exceptionally potent antiviral activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The activity was found to be stereospecific, with the (1'S,2'R)-enantiomer showing significantly higher potency than the corresponding (1'R,2'S)-enantiomer and the widely used antiviral drug, acyclovir. nih.gov This high potency is attributed to the efficient phosphorylation of the compound by the viral thymidine (B127349) kinase, a crucial step for its activation. nih.gov

While these findings highlight the potential of the cyclopropyl group in antiviral drug design, it is important to note that these compounds are analogues where the cyclopropyl ring is a central feature of the nucleoside mimic, rather than direct derivatives of this compound. The ethynyl (B1212043) group, also a key feature of this compound, is a known pharmacophore in several antiviral drugs, where it often engages in critical binding interactions with viral enzymes. nih.govnih.govmdpi.com The combination of both the ethynyl and cyclopropyl moieties in a single scaffold, as seen in this compound, presents an intriguing area for future antiviral research.

Table 1: Antiviral Activity of a Cyclopropyl Nucleoside Analog

| Compound | Virus | IC₅₀ (µg/mL) |

| 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (1'S,2'R)-enantiomer | HSV-1 (Tomioka) | 0.020 |

| Acyclovir | HSV-1 (Tomioka) | 0.81 |

Data sourced from a study on novel acyclic nucleosides. nih.gov

Interactions with Biological Macromolecules

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with macromolecules such as proteins and nucleic acids. The ethynyl and hydroxyl groups are key to these interactions.

The ethynyl group, with its triple bond, possesses a region of high electron density, enabling it to participate in π-π stacking interactions with aromatic residues of amino acids in proteins, such as phenylalanine, tyrosine, and tryptophan. elsevierpure.com These non-covalent interactions are crucial for the binding affinity and selectivity of a drug molecule to its target. elsevierpure.com The linear and rigid nature of the ethynyl group can also act as a spacer, positioning other parts of the molecule for optimal interaction with the binding site. In the context of drug design, π-π stacking is a well-recognized force that contributes to the stability of ligand-receptor complexes. elsevierpure.com

The hydroxyl group is a classic hydrogen bond donor and acceptor, allowing it to form strong and directional interactions with amino acid residues in a protein's active site. nih.gov These hydrogen bonds are fundamental to molecular recognition and play a significant role in the binding affinity of a ligand. nih.gov Studies on related cyclopropylmethanol (B32771) derivatives have shown that the hydroxyl group can form intramolecular hydrogen bonds with the pseudo-π electrons of the cyclopropane (B1198618) ring, influencing the molecule's conformation. researchgate.net In a biological context, the hydroxyl group of a this compound derivative could form crucial hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone of a protein, thereby anchoring the molecule in the binding pocket. nih.gov

Modulation of Enzyme and Receptor Activity

Derivatives containing the cyclopropyl moiety have been shown to modulate the activity of various enzymes and receptors, demonstrating the versatility of this structural unit in medicinal chemistry.

For example, novel cyclopropyl derivatives have been synthesized and evaluated as subtype-selective ligands for the estrogen receptor (ER). biorxiv.org Several of these compounds exhibited higher selectivity for ERα over ERβ and acted as full functional antagonists for ERα, with no or very low cytotoxicity. biorxiv.org This research suggests that the cyclopropyl scaffold can be a promising lead for the development of new selective estrogen receptor modulators (SERMs), which are important in the treatment of hormone-dependent cancers. biorxiv.org

The following table summarizes the binding affinities of some of these cyclopropyl derivatives to estrogen receptors.

Table 3: Binding Affinities of Cyclopropyl Derivatives to Estrogen Receptors

| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) |

| 9a | 250 | >1000 |

| 9b | 300 | >1000 |

| 9d | 450 | >1000 |

| 9e | 600 | >1000 |

| 9f | 750 | >1000 |

Data from a study on novel cyclopropyl derivatives as subtype-selective ligands for the estrogen receptor. biorxiv.org

Comparative Biological Activity Studies with Analogous Compounds

Comparative studies of analogous compounds are essential for understanding structure-activity relationships (SAR) and for optimizing lead compounds in drug discovery. While direct comparative studies on this compound derivatives are not extensively documented in the available literature, research on related structures provides valuable insights.

For instance, a comparative study of fentanyl analogs, cyclopropylfentanyl and valerylfentanyl, revealed significant differences in their pharmacological profiles based on the nature of the acyl substituent. mdpi.com Cyclopropylfentanyl, which contains a cyclopropyl group, displayed a much higher binding affinity for the μ-opioid receptor and was significantly more potent as an antinociceptive agent compared to valerylfentanyl, which has a linear alkyl chain. mdpi.com This highlights how the rigid and sterically defined cyclopropyl group can confer superior biological activity compared to a more flexible alkyl chain.

Table 4: Comparative µ-Opioid Receptor (MOR) Affinity and Antinociceptive Potency of Fentanyl Analogs

| Compound | MOR Affinity (Ki, nM) | Antinociceptive Potency (ED₅₀, mg/kg) |

| Fentanyl | 2.76 | ~0.02 |

| Cyclopropylfentanyl | 2.11 | 0.04 |

| Valerylfentanyl | 53 | 4.0 |

Data sourced from a comparative study of fentanyl analogs. mdpi.com

These findings underscore the significant impact that the cyclopropyl moiety can have on the biological activity of a molecule when compared to other structural analogs.

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes and Green Chemistry Approaches

The development of environmentally benign and efficient methods for the synthesis of (1-Ethynylcyclopropyl)methanol is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future efforts will likely focus on the principles of green chemistry to overcome these limitations.

One promising approach is the exploration of biocatalytic methods for the construction of the cyclopropane (B1198618) ring. nih.govnih.gov Engineered enzymes, such as engineered myoglobins or other metalloenzymes, could potentially catalyze the cyclopropanation of appropriate precursors with high stereoselectivity under mild, aqueous conditions. nih.gov This would not only reduce the environmental impact but also provide access to enantiomerically pure forms of this compound and its derivatives, which is crucial for pharmaceutical applications. Furthermore, the use of whole-cell biocatalysts could simplify the process by performing transformations in vivo. nih.gov

Another avenue for sustainable synthesis involves the use of recyclable catalysts for the introduction of the ethynyl (B1212043) group. nih.gov The development of heterogeneous catalysts, for instance, would facilitate catalyst recovery and reuse, thereby minimizing waste and reducing costs. Research into sustainable methods for the synthesis of terminal alkynes, such as the direct carboxylation of terminal alkynes with CO2, could also be adapted to create more environmentally friendly routes to this compound precursors. mdpi.com

The implementation of flow chemistry presents another opportunity to enhance the sustainability of the synthesis. Continuous flow processes can offer improved reaction control, enhanced safety, and higher yields compared to traditional batch methods.

Future research in this area can be summarized in the following table:

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Enzymatic cyclopropanation of a suitable olefinic precursor. | High stereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

| Recyclable Catalysis | Use of heterogeneous catalysts for the ethynylation step. | Catalyst reusability, reduced metal contamination in the product. nih.gov |

| Flow Chemistry | Continuous synthesis of intermediates or the final product. | Improved safety, higher yields, better process control. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the carbon skeleton. | Reduced reliance on fossil fuels, lower carbon footprint. |

Advanced Catalytic Systems for Selective Transformations

The unique structural combination of a strained cyclopropane ring and a reactive terminal alkyne in this compound offers a rich platform for the development of advanced catalytic transformations. Future research will likely focus on catalysts that can selectively activate and functionalize different parts of the molecule.

For instance, the development of regioselective and stereoselective catalysts for the ring-opening of the cyclopropane moiety could lead to a diverse range of functionalized products. Transition metal catalysts, such as those based on palladium or rhodium, are known to catalyze the ring-opening cycloisomerization of related cyclopropyl (B3062369) ketones and could be adapted for this compound. researchgate.netfigshare.com The choice of catalyst and reaction conditions could allow for controlled access to various acyclic and heterocyclic structures.